

An In-depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-iodo-3-methoxybenzene

Cat. No.: B059770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2-iodo-3-methoxybenzene**, a versatile halogenated aromatic compound. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in organic synthesis, particularly in the realm of drug discovery and development. The strategic positioning of the bromo, iodo, and methoxy groups on the benzene ring makes this compound a valuable intermediate for the construction of complex molecular architectures through selective cross-coupling reactions. This guide is intended to be a key resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

1-Bromo-2-iodo-3-methoxybenzene, also known as 3-Bromo-2-iodoanisole, is a key synthetic building block. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	450412-22-3	[1]
Molecular Formula	C ₇ H ₆ BrIO	[1]
Molecular Weight	312.93 g/mol	[1]
Appearance	Faint to light brown powder/solid	[1]
Melting Point	63-65 °C	[1]
Storage Temperature	Room Temperature	

Synthesis

While various methods can be envisioned for the synthesis of **1-Bromo-2-iodo-3-methoxybenzene**, a common strategy involves the ortho-iodination of a substituted bromoanisole. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 1-Bromo-2-iodo-3-methoxybenzene

Materials:

- 3-Bromoanisole
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine

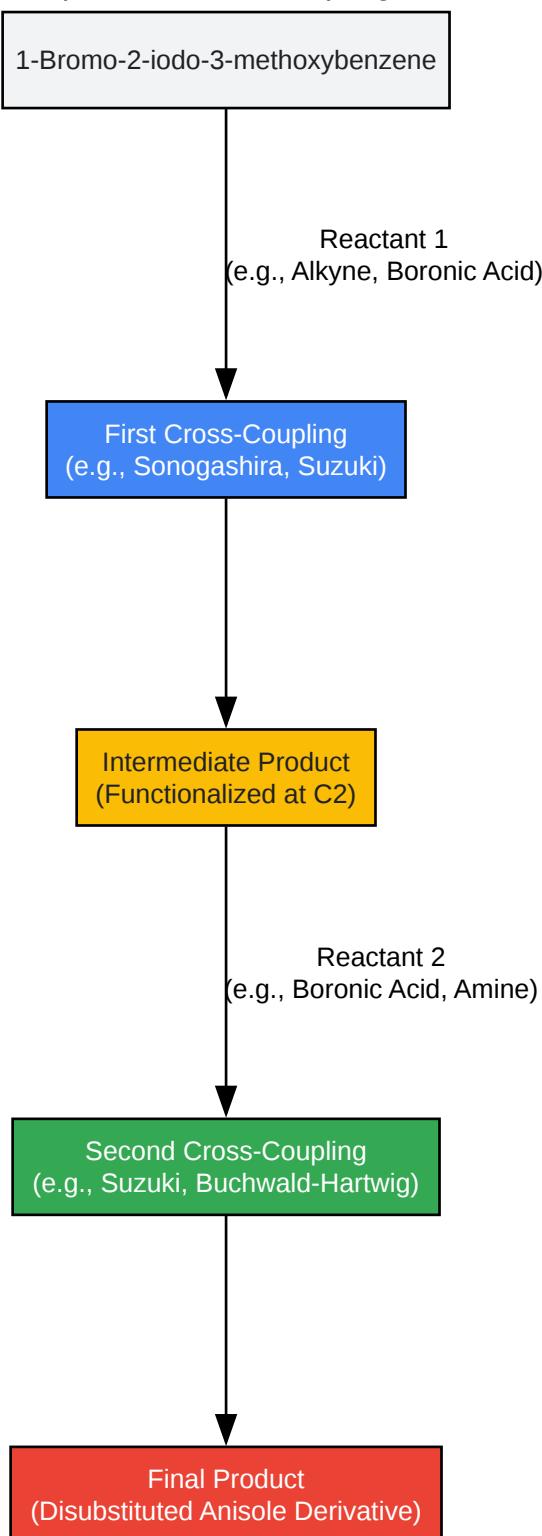
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer and heating plate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoanisole (1.0 equivalent) in dichloromethane (DCM).
- Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents).
- Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-Bromo-2-iodo-3-methoxybenzene**.

Reactivity and Applications in Drug Development

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in **1-Bromo-2-iodo-3-methoxybenzene** makes it an exceptionally useful intermediate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 2-position.^[2] This is


followed by a subsequent cross-coupling reaction at the 1-position. This stepwise introduction of different substituents is a powerful strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

While specific, publicly documented examples of the direct use of **1-Bromo-2-iodo-3-methoxybenzene** in the synthesis of named drug candidates are not readily available, its structural motif is relevant to the synthesis of various classes of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The substituted anisole core is a common feature in many small molecule drugs.

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the halogens can be exploited in a logical synthetic workflow to build molecular complexity. This workflow is visualized in the diagram below.

Sequential Cross-Coupling Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the sequential functionalization of **1-Bromo-2-iodo-3-methoxybenzene**.

Experimental Protocol: Representative Sequential Suzuki-Sonogashira Coupling

This protocol outlines a general procedure for a sequential coupling, first at the iodine and then at the bromine position.

Part A: Sonogashira Coupling at the C-I Position

Materials:

- **1-Bromo-2-iodo-3-methoxybenzene** (1.0 eq)
- Terminal alkyne (1.1 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (0.02 eq)
- CuI (0.04 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous THF or DMF
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1-Bromo-2-iodo-3-methoxybenzene**, $\text{Pd}(\text{PPh}_3)_4$, and CuI .

- Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the base (TEA or DIPEA) and the terminal alkyne.
- Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: Suzuki Coupling at the C-Br Position

Materials:

- Product from Part A (1.0 eq)
- Arylboronic acid (1.2 eq)
- $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- 1,4-Dioxane/water or Toluene/ethanol/water solvent system

Procedure:

- Reaction Setup: In a reaction vessel, combine the product from Part A, the arylboronic acid, $\text{Pd}(\text{dppf})\text{Cl}_2$, and the base.
- Solvent Addition: Add the chosen solvent system.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

- Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
- Purification: Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the final product by column chromatography.

Safety and Handling

1-Bromo-2-iodo-3-methoxybenzene should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1-Bromo-2-iodo-3-methoxybenzene is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for the strategic and sequential introduction of various functional groups, making it a powerful tool for the synthesis of complex molecules, particularly in the context of pharmaceutical research and drug development. This guide provides essential information for its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b059770#1-bromo-2-iodo-3-methoxybenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com